3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a cyclohexyl group and a sulfonamide group. The pyrazole ring is a five-membered aromatic heterocycle, containing two nitrogen atoms .
Physical and Chemical Properties Analysis
This compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Cytotoxicity
The research into sulfonamide derivatives, including compounds with a structure similar to 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide, has revealed significant carbonic anhydrase inhibitory activity. These compounds have been synthesized and assessed for their potential in inhibiting carbonic anhydrase isoenzymes hCA I and hCA II, showing superior activity compared to reference compounds. Additionally, some derivatives exhibited cytotoxic activities on tumor and non-tumor cell lines, suggesting their potential for further investigation as cancer therapy agents. Trimethoxy derivatives, in particular, demonstrated higher selectivity for tumor cells, with one compound showing the highest tumor selectivity values, indicating its promise as a lead molecule for cancer treatment research (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Potentials
Benzene sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies involved molecular docking against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A, revealing some compounds' potential as antitubercular agents. Antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes has been noted, with certain compounds showing good activity compared to standard drugs like Ampicillin. This highlights their potential application in developing new antimicrobial agents (Shingare et al., 2022).
Acetylcholinesterase Inhibition and Low Cytotoxicity
The integration of pyrazoline and sulfonamide pharmacophores has led to the synthesis of compounds with notable inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds have been tested for their cytotoxicities towards various cancer cell lines and non-tumor cells, revealing low cytotoxicity and potential tumor selectivity in some cases. This suggests their utility in developing new treatments that require carbonic anhydrase or acetylcholinesterase inhibition with minimal side effects on healthy cells (Ozgun et al., 2019).
Eigenschaften
IUPAC Name |
3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)18-13-6-8-14(9-7-13)19-11-3-10-17-19/h2-5,10-14,18H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZNXHZQAXIGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.